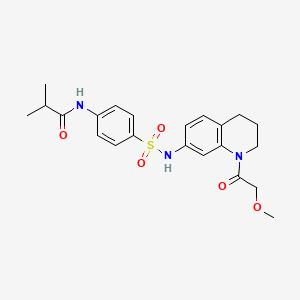
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide is a sophisticated compound integrating components from sulfonamide, quinoline, and isobutyramide. This multifaceted molecule has attracted interest due to its potential biological activities and diverse chemical reactivity, which may offer opportunities for use in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide typically involves multi-step reactions, combining quinoline derivatives with sulfonamide and isobutyramide moieties. Standard laboratory conditions for these syntheses include reactions performed in organic solvents like methanol or dichloromethane, under inert atmosphere, with precise control of temperature to ensure proper formation of the desired compound.
Industrial Production Methods: Industrial production often scales up these methods, involving continuous flow chemistry for increased efficiency and yield. Automation in reagent addition and purification techniques, like chromatography and recrystallization, are key to achieving high purity products.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes: N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide can participate in a variety of chemical reactions including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituents such as alkyl halides. The reactions generally occur under controlled conditions with specific catalysts or bases to drive the transformations efficiently.
Major Products Formed: These reactions result in modified derivatives that may display distinct properties, potentially enhancing biological activity or altering physical characteristics.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, used in catalysis, or as intermediates in organic synthesis.
Biology: In biological research, N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide is evaluated for potential pharmacological properties, possibly including enzyme inhibition or receptor modulation.
Medicine: Medicinally, this compound might be investigated for its therapeutic potential in conditions requiring targeted intervention at the molecular level, like cancers or metabolic disorders.
Industry: Industrially, its utility spans from being a precursor in the manufacturing of dyes and polymers to acting as a stabilizer in complex formulations.
Wirkmechanismus
The precise mechanism by which N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes where it acts as an inhibitor, blocking the substrate binding, or receptors where it modulates cellular responses by altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Characteristics: Compared to similar compounds, N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide stands out due to its unique structural combination, which could offer superior binding affinities or enhanced stability.
List of Similar Compounds:N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide
N-(4-(N-(1-(2-hydroxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide
In sum, this compound is a compound of notable scientific and industrial interest due to its intricate structure and multifaceted applications across various domains.
Eigenschaften
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-15(2)22(27)23-17-8-10-19(11-9-17)31(28,29)24-18-7-6-16-5-4-12-25(20(16)13-18)21(26)14-30-3/h6-11,13,15,24H,4-5,12,14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCQRWWTZMUQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














